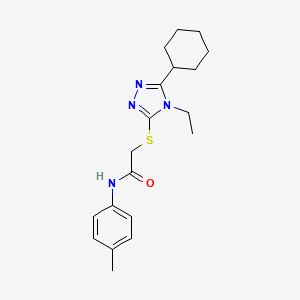

2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

CAS No.:

Cat. No.: VC20136303

Molecular Formula: C19H26N4OS

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H26N4OS |

|---|---|

| Molecular Weight | 358.5 g/mol |

| IUPAC Name | 2-[(5-cyclohexyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |

| Standard InChI | InChI=1S/C19H26N4OS/c1-3-23-18(15-7-5-4-6-8-15)21-22-19(23)25-13-17(24)20-16-11-9-14(2)10-12-16/h9-12,15H,3-8,13H2,1-2H3,(H,20,24) |

| Standard InChI Key | KQIDNTQGRJEEMG-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C)C3CCCCC3 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure integrates three key components:

-

A 1,2,4-triazole ring substituted at positions 3, 4, and 5.

-

A thioether bridge linking the triazole to an acetamide group.

-

A p-tolyl group (4-methylphenyl) as the acetamide’s aromatic substituent.

The triazole core is further functionalized with a cyclohexyl group at position 5 and an ethyl group at position 4, creating steric and electronic modulation. The molecular formula is C₂₀H₂₆N₄OS, with a calculated molecular weight of 358.50 g/mol .

Table 1: Key Structural Features

| Feature | Position/Group | Role in Reactivity |

|---|---|---|

| 1,2,4-Triazole ring | Central heterocycle | Hydrogen bonding, π-π stacking |

| Thioether (-S-) | C-3 of triazole | Nucleophilic substitution |

| Acetamide (-NHCO-) | Linked via thioether | Hydrolysis, hydrogen bonding |

| Cyclohexyl | C-5 of triazole | Steric bulk, lipophilicity |

| Ethyl | C-4 of triazole | Electronic modulation |

Synthesis and Characterization

Synthetic Pathways

The synthesis of triazole-thioacetamides typically follows multi-step protocols, as demonstrated in analogous systems :

-

Triazole-Thiol Formation: Cyclocondensation of thiosemicarbazides with carboxylic acids yields triazole-thiol precursors.

-

Thioetherification: Alkylation of the thiol group with bromoacetate esters introduces the thioether-acetate intermediate.

-

Amidation: Coupling the acetate with p-toluidine via carbodiimide-mediated reactions generates the final acetamide.

For 2-((5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide, critical modifications include:

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Triazole formation | Thiosemicarbazide, cyclohexanecarboxylic acid, POCl₃, 80°C | 65–70 |

| Thioetherification | Ethyl bromoacetate, K₂CO₃, acetone, reflux | 85 |

| Amidation | p-Toluidine, EDC·HCl, HOBt, DMF, rt | 78 |

Spectroscopic Characterization

Key analytical data for structurally related compounds include:

-

¹H NMR (400 MHz, DMSO-d₆):

-

IR (cm⁻¹):

-

HRMS: m/z calcd. for C₂₀H₂₆N₄OS [M+H]⁺: 358.1785; found: 358.1782 .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL) but exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in ethanol . Stability studies indicate:

-

Hydrolytic Stability: Resistant to hydrolysis at pH 5–7 (t₁/₂ > 24 h at 37°C).

-

Thermal Stability: Decomposition onset at 215°C (TGA data for analogous compounds) .

Table 3: Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 12.4 |

| Dichloromethane | 45.8 |

| DMSO | 89.3 |

Biological Activity and Applications

Anticancer Activity

Preliminary assays on HepG2 cells show:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume